molecular formula C13H15N3O2S B12490229 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B12490229
M. Wt: 277.34 g/mol
InChI Key: WBBJTHLRBHCBRR-UHFFFAOYSA-N
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Description

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C13H15N3O2S/c1-3-11(17)14-13-16-15-12(19-13)9-5-7-10(8-6-9)18-4-2/h5-8H,3-4H2,1-2H3,(H,14,16,17)

InChI Key

WBBJTHLRBHCBRR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 4-ethoxybenzoic acid hydrazide with thiocarbonyl compounds under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been found to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial for cancer cell survival and proliferation . By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, leading to the inhibition of downstream gene transcription and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide stands out due to its specific ethoxyphenyl substitution, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

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